Cas no 2680729-22-8 (tert-butyl N-5-bromo-2-methyl-3-(trifluoromethyl)phenylcarbamate)

Tert-butyl N-5-bromo-2-methyl-3-(trifluoromethyl)phenylcarbamate is a specialized carbamate derivative featuring a bromo-substituted aromatic ring with a trifluoromethyl group at the meta position. This compound is valuable in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical applications. The tert-butyl carbamate (Boc) protecting group enhances stability, facilitating selective reactions under controlled conditions. The presence of bromo and trifluoromethyl substituents offers reactivity for cross-coupling and functionalization, making it useful in constructing complex molecular architectures. Its well-defined structure and high purity ensure reproducibility in research and industrial processes. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-5-bromo-2-methyl-3-(trifluoromethyl)phenylcarbamate structure
2680729-22-8 structure
Product name:tert-butyl N-5-bromo-2-methyl-3-(trifluoromethyl)phenylcarbamate
CAS No:2680729-22-8
MF:C13H15BrF3NO2
Molecular Weight:354.162913560867
CID:5622408
PubChem ID:165933122

tert-butyl N-5-bromo-2-methyl-3-(trifluoromethyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]carbamate
    • EN300-28298954
    • 2680729-22-8
    • tert-butyl N-5-bromo-2-methyl-3-(trifluoromethyl)phenylcarbamate
    • インチ: 1S/C13H15BrF3NO2/c1-7-9(13(15,16)17)5-8(14)6-10(7)18-11(19)20-12(2,3)4/h5-6H,1-4H3,(H,18,19)
    • InChIKey: SQLLBYZXDUJIBN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)(F)F)C(C)=C(C=1)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 353.02383g/mol
  • 同位素质量: 353.02383g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 355
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 38.3Ų

tert-butyl N-5-bromo-2-methyl-3-(trifluoromethyl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28298954-1.0g
tert-butyl N-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]carbamate
2680729-22-8 95.0%
1.0g
$928.0 2025-03-19
Enamine
EN300-28298954-2.5g
tert-butyl N-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]carbamate
2680729-22-8 95.0%
2.5g
$1819.0 2025-03-19
Enamine
EN300-28298954-5.0g
tert-butyl N-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]carbamate
2680729-22-8 95.0%
5.0g
$2692.0 2025-03-19
Enamine
EN300-28298954-10.0g
tert-butyl N-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]carbamate
2680729-22-8 95.0%
10.0g
$3992.0 2025-03-19
Enamine
EN300-28298954-0.05g
tert-butyl N-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]carbamate
2680729-22-8 95.0%
0.05g
$780.0 2025-03-19
Enamine
EN300-28298954-0.1g
tert-butyl N-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]carbamate
2680729-22-8 95.0%
0.1g
$817.0 2025-03-19
Enamine
EN300-28298954-0.25g
tert-butyl N-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]carbamate
2680729-22-8 95.0%
0.25g
$855.0 2025-03-19
Enamine
EN300-28298954-0.5g
tert-butyl N-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]carbamate
2680729-22-8 95.0%
0.5g
$891.0 2025-03-19
Enamine
EN300-28298954-5g
tert-butyl N-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]carbamate
2680729-22-8
5g
$2692.0 2023-09-07
Enamine
EN300-28298954-1g
tert-butyl N-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]carbamate
2680729-22-8
1g
$928.0 2023-09-07

tert-butyl N-5-bromo-2-methyl-3-(trifluoromethyl)phenylcarbamate 関連文献

tert-butyl N-5-bromo-2-methyl-3-(trifluoromethyl)phenylcarbamateに関する追加情報

Research Brief on tert-Butyl N-5-Bromo-2-Methyl-3-(Trifluoromethyl)Phenylcarbamate (CAS: 2680729-22-8)

This research brief provides an in-depth analysis of the latest advancements and applications of tert-butyl N-5-bromo-2-methyl-3-(trifluoromethyl)phenylcarbamate (CAS: 2680729-22-8), a specialized chemical compound with significant potential in pharmaceutical and agrochemical research. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting various diseases.

The compound's unique structural features, including the bromo and trifluoromethyl substituents, contribute to its enhanced reactivity and biological activity. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its utility in constructing complex molecular architectures for drug discovery programs. The tert-butyl carbamate group provides both stability and versatility for further synthetic modifications.

In synthetic methodology development, researchers have employed 2680729-22-8 as a building block for palladium-catalyzed cross-coupling reactions, particularly in the construction of biaryl systems common in many pharmaceutical compounds. A 2023 study demonstrated its effectiveness in Suzuki-Miyaura coupling reactions, achieving yields of over 85% with various boronic acid partners. This advancement has significant implications for streamlining the synthesis of potential drug candidates.

From a pharmacological perspective, derivatives synthesized from this intermediate have shown promising activity in preliminary screening against several therapeutic targets. Recent in vitro studies indicate moderate inhibitory activity against specific kinase enzymes involved in inflammatory pathways, suggesting potential applications in developing anti-inflammatory agents. However, comprehensive structure-activity relationship studies are still ongoing to optimize these properties.

The compound's safety profile and handling requirements have also been subjects of recent investigation. Material safety data sheets (MSDS) and stability studies confirm that it requires standard precautions for handling brominated aromatic compounds, with recommendations for storage under inert atmosphere at low temperatures to maintain stability over extended periods.

Looking forward, the pharmaceutical industry shows increasing interest in 2680729-22-8 as evidenced by recent patent filings. Several applications describe its use in the synthesis of potential anticancer agents and antimicrobial compounds. The trifluoromethyl group's presence is particularly valuable for improving metabolic stability and membrane permeability of resulting drug candidates, addressing common challenges in drug development.

This brief concludes that tert-butyl N-5-bromo-2-methyl-3-(trifluoromethyl)phenylcarbamate represents a valuable synthetic intermediate with growing importance in medicinal chemistry. Continued research into its applications and the development of more efficient synthetic routes will likely enhance its utility in drug discovery programs. Researchers are encouraged to monitor upcoming publications and patent applications for further developments involving this compound.

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